molecular formula C6H12N2 B8192115 (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine

(3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine

Cat. No.: B8192115
M. Wt: 112.17 g/mol
InChI Key: LZEPFDKCZQKGBT-RITPCOANSA-N
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Description

(3R,4R)-1-Azabicyclo[221]heptan-3-amine is a bicyclic amine compound featuring a nitrogen atom within its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine typically involves the construction of the bicyclic scaffold through enantioselective methods. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow chemistry techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of aromatic amines using water radical cations can lead to the formation of quaternary ammonium cations . This process occurs under ambient conditions and does not require traditional chemical catalysts or oxidants.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, water radical cations, and various oxidizing agents. Reaction conditions often involve mild temperatures and pressures to ensure the stability of the bicyclic structure.

Major Products Formed: The major products formed from the reactions of this compound include quaternary ammonium cations, oxygenated bicyclic compounds, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Scientific Research Applications

(3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine has a wide range of scientific research applications. In medicinal chemistry, it serves as a key intermediate in the synthesis of various drugs and bioactive compounds . Its unique bicyclic structure makes it an attractive scaffold for drug discovery and development. Additionally, this compound is used in materials science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine include 2-Azabicyclo[3.2.1]octane and 3-Azabicyclo[3.1.1]heptane . These compounds share a bicyclic structure with a nitrogen atom, but differ in the size and arrangement of their rings.

Uniqueness: The uniqueness of (3R,4R)-1-Azabicyclo[221]heptan-3-amine lies in its specific bicyclic configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3R,4R)-1-azabicyclo[2.2.1]heptan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEPFDKCZQKGBT-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H]1[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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